N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine
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Overview
Description
N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science . The compound’s structure includes a quinoxaline core fused with a pyrazole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The pyrazole ring is then introduced through various synthetic strategies, including cyclocondensation reactions and multicomponent approaches . Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production methods focus on scalability and cost-effectiveness. Green chemistry principles are often adopted to minimize environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and malaria.
Industry: Utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit DNA synthesis in cancer cells or disrupt microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Known for its antimicrobial and anticancer properties.
Phthalazine: Exhibits a range of pharmacological effects, including anti-inflammatory and antitumor activities
Uniqueness
N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine stands out due to its unique combination of a quinoxaline core and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for a broader range of applications and enhanced efficacy in various fields .
Properties
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-18-10(6-7-16-18)8-15-13-9-14-11-4-2-3-5-12(11)17-13/h2-7,9H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUVHZMSKLGMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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